molecular formula C9H5ClN2O4S B1428005 5-Nitroquinoline-8-sulfonyl chloride CAS No. 855766-52-8

5-Nitroquinoline-8-sulfonyl chloride

Cat. No. B1428005
M. Wt: 272.67 g/mol
InChI Key: SYCSHDSCDLKMLC-UHFFFAOYSA-N
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Description

5-Nitroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClN2O4S . It is a yellow powder and has a molecular weight of 272.67 .


Molecular Structure Analysis

The InChI code for 5-Nitroquinoline-8-sulfonyl chloride is 1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Nitroquinoline-8-sulfonyl chloride has a melting point of 105-106 degrees Celsius . It is sparingly soluble in water but soluble in organic solvents such as chloroform.

Scientific Research Applications

Synthesis and Characterization

5-Nitroquinoline-8-sulfonyl chloride is involved in the synthesis of various sulfonamides and their complexes, particularly with metals like nickel and copper. For instance, its reaction with 8-aminoquinoline and metal salts leads to the formation of corresponding complexes, such as Ni(II) complexes where sulfonamides act as bidentate ligands (Macías et al., 2002). These complexes exhibit distinct spectroscopic and magnetic properties.

Catalysis in Sulfonylation Reactions

5-Nitroquinoline-8-sulfonyl chloride is utilized in catalysis, specifically in copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds. This process leads to the synthesis of sulfone compounds, including potential radioligands for PET imaging of serotoninergic receptors. The reaction showcases broad substrate scope and moderate to good yield, and involves a radical process (Li et al., 2016).

Anticancer Research

In anticancer research, compounds bearing sulfonamide fragments synthesized from reactions involving 5-nitroquinoline-8-sulfonyl chloride have been studied. These compounds, such as N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, have shown potential in inducing apoptosis in cancer cells. The mechanism involves activation of pro-apoptotic genes and signaling pathways like p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Photoluminescence Studies

5-Nitroquinoline-8-sulfonyl chloride is used in the preparation of materials for photoluminescence studies. For example, it has been used to attach 8-Hydroxyquinoline to mesoporous silica, forming materials whose environmental effects on emission spectra have been thoroughly investigated (Badiei et al., 2011).

properties

IUPAC Name

5-nitroquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSHDSCDLKMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinoline-8-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Urist, GL Jenkins - Journal of the American Chemical Society, 1941 - ACS Publications
… The reaction of sodium 5-nitroquinoline-8-sulfonate and phosphorus pentachloride produced 5-nitroquinoline-8-sulfonyl chloride which on treatment with ammonium hydroxide yielded …
Number of citations: 1 pubs.acs.org

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